Iron nitrate

描述

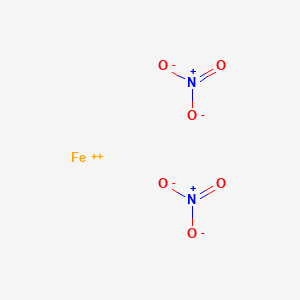

Structure

2D Structure

属性

IUPAC Name |

iron(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFCKEFYUDZOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431140 | |

| Record name | Ferrous nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14013-86-6 | |

| Record name | Ferrous nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Iron Nitrate and Derivative Materials

Solution-Phase Synthesis Approaches

Solution-phase methods are widely employed for the synthesis of iron nitrate-derived materials, particularly iron oxide nanoparticles, due to their versatility and control over particle characteristics. These approaches involve the dissolution of an iron nitrate (B79036) precursor in a solvent, followed by a chemical reaction to induce the formation of the desired material.

Precipitation Techniques for Iron(III) Oxide Nanoparticles

Precipitation is a common and straightforward method for synthesizing iron(III) oxide nanoparticles from this compound. This technique involves the reaction of an this compound solution with a precipitating agent, leading to the formation of an insoluble iron compound that can be subsequently converted to iron oxide, typically through heat treatment (calcination).

Ammonium (B1175870) hydroxide (B78521) and ammonium acetate (B1210297) are frequently used as precipitating agents in the synthesis of iron(III) oxide nanoparticles from this compound. scirp.orgscirp.org The choice of precipitating agent can significantly influence the properties of the resulting nanoparticles. researchgate.netscispace.com

When ammonium hydroxide is added to an aqueous solution of iron(III) nitrate, a brownish precipitate of iron hydroxide forms almost instantly. scirp.orgscispace.com This precipitate is then washed, dried, and calcined to yield iron oxide nanoparticles. scirp.orgiosrjournals.org However, the use of ammonium hydroxide can sometimes lead to lower crystallinity in the final product. researchgate.net

In contrast, using ammonium acetate as a precipitating agent can offer advantages. researchgate.netscispace.com The reaction between this compound and ammonium acetate can form a stable reddish-brown sol of Fe₂(CH₃COO)₆. scirp.orgscispace.com The addition of a solvent like acetone (B3395972) can then induce the precipitation of iron hydroxide nanoparticles. google.com Nanoparticles synthesized using ammonium acetate have been reported to exhibit a narrow size distribution, spherical shape, and higher crystallinity compared to those prepared with ammonium hydroxide. researchgate.netscispace.com This is attributed to the chelating effect of the carboxylate ions from the ammonium acetate. researchgate.netscispace.com For instance, one study reported the preparation of iron oxide nanoparticles in the range of 8-10 nm from this compound using both ammonium hydroxide and ammonium acetate as precipitating agents without any surfactant. scirp.orgscirp.org

Table 1: Comparison of Precipitating Agents for Iron(III) Oxide Nanoparticle Synthesis

| Precipitating Agent | Intermediate Product | Key Characteristics of Final Nanoparticles | Reference |

|---|---|---|---|

| Ammonium Hydroxide | Iron Hydroxide (Fe(OH)₃) | Rapid precipitation, may result in lower crystallinity | scirp.orgresearchgate.netscispace.com |

| Ammonium Acetate | Iron(III) Acetate Sol (Fe₂(CH₃COO)₆) | Narrow size distribution, spherical shape, higher crystallinity | scirp.orgresearchgate.netscispace.com |

Sol-Gel Methods for Iron Oxide Nanoparticle Formation

The sol-gel method is a versatile technique for producing iron oxide nanoparticles with controlled size and properties. nih.govhilarispublisher.com This process involves the transition of a "sol" (a colloidal solution of nanoparticles) into a "gel" (a three-dimensional network structure). nih.gov this compound is a commonly used precursor in this method. researchgate.netarxiv.org

A typical sol-gel synthesis involves dissolving iron(III) nitrate nonahydrate in a solvent, often with a complexing agent like citric acid or ethylene (B1197577) glycol. nih.govresearchgate.net For example, a solution of this compound can be gelated by the addition of citric acid, followed by heating to evaporate the solvent and form a gel. researchgate.netarxiv.org This gel is then dried and annealed at elevated temperatures to produce the final iron oxide nanoparticles. nih.govresearchgate.net The size of the resulting nanoparticles can be controlled by adjusting parameters such as the annealing temperature and the concentration of the reactants. arxiv.org One study demonstrated that the average particle size decreases with increased annealing temperature and with an increase in the concentration of citric acid. arxiv.org Another variation involves dissolving ferric nitrate nonahydrate in ethylene glycol, heating to form a brown semi-solid gel, aging, drying, and finally annealing to yield iron oxide nanoparticles. nih.gov The sol-gel method offers benefits such as the use of relatively inexpensive precursors and a straightforward process that yields nanoparticles with a uniform size distribution. nih.gov

Some sol-gel processes incorporate other reagents, such as sodium bicarbonate, as precursors alongside this compound. hilarispublisher.com A modified approach known as sol-gel autocombustion, sometimes combined with ultrasonic irradiation, uses a chelating agent like glycine (B1666218). nanochemres.org In this method, a solution of this compound and glycine is heated to form a viscous gel, which then undergoes combustion and calcination to produce nanoparticles. nanochemres.org

Bio-Inspired and Green Synthesis Routes for Iron Oxide Nanoparticles from Extracts

"Green" or bio-inspired synthesis methods utilize natural extracts from plants or microorganisms as reducing and stabilizing agents, offering an environmentally friendly alternative to conventional chemical methods. nanomedicine-rj.comredalyc.org These biological extracts contain a variety of compounds, such as polyphenols, flavonoids, and organic acids, that can effectively reduce iron ions from a precursor like this compound to form nanoparticles. redalyc.orgtandfonline.com

Various plant extracts have been successfully used for the synthesis of iron oxide nanoparticles from this compound. For instance, extracts from Eriobotrya japonica (loquat) leaves, nanomedicine-rj.com Euphorbia tirucalli, tandfonline.com and cabbage leaves isg-journal.com have been employed. The process typically involves mixing an aqueous solution of this compound with the plant extract. tandfonline.comisg-journal.com The phytochemicals in the extract reduce the iron ions, leading to the formation of nanoparticles, which is often indicated by a color change in the solution. tandfonline.com The temperature and pH of the reaction are crucial parameters that influence the characteristics of the synthesized nanoparticles. nanomedicine-rj.comredalyc.org

Microorganisms, including bacteria and fungi, are also utilized in the bio-synthesis of iron oxide nanoparticles. nih.govnih.gov For example, the magnetotactic bacterium Bacillus megaterium has been used to synthesize iron oxide nanoparticles by adding an this compound solution to a bacterial suspension. nih.gov Fungi are also considered attractive for nanoparticle synthesis due to their high metal tolerance and bioaccumulation properties. nih.gov

In some green synthesis approaches, waste materials are used as the source of extracts. For example, orange peel extract has been used as a reducing and stabilizing agent in the microwave-assisted synthesis of magnetic iron oxide nanoparticles. bohrium.commdpi.com

Synthesis of Metal-Organic Frameworks (MOFs) Employing this compound Precursors

This compound is a common iron source for the synthesis of iron-based Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. researchgate.netnih.gov The synthesis of these materials often involves solvothermal or microwave-assisted methods. researchgate.netnih.gov

In a typical synthesis, iron(III) nitrate is mixed with an organic linker, such as 2,6-naphthalenedicarboxylic acid researchgate.netnih.govingentaconnect.com or 1,3,5-benzene tricarboxylic acid (H₃BTC), mdpi.com in a solvent like dimethylformamide (DMF) clausiuspress.comnih.gov or water. mdpi.com The mixture is then heated, either in a conventional oven (solvothermal) or using microwave irradiation, to induce the formation of the MOF crystals. researchgate.netnih.govmdpi.com For example, a Fe-based MOF, MIL-100(Fe), can be synthesized by reacting iron(III) nitrate with H₃BTC in water at an elevated temperature. acs.org Another example is the synthesis of Fe-MIL-88B using ferric nitrate and terephthalic acid as precursors. scientific.net The resulting MOF particles can exhibit various morphologies, such as rod-like shapes, and have nanometer-scale dimensions. researchgate.netnih.gov

Table 2: Examples of Iron-Based MOFs Synthesized from this compound

| MOF Name | Organic Linker | Synthesis Method | Reference |

|---|---|---|---|

| Fe-NDC | 2,6-Naphthalenedicarboxylic Acid | Microwave-assisted, Solvothermal | researchgate.netnih.govingentaconnect.com |

| MIL-100(Fe) | 1,3,5-Benzene Tricarboxylic Acid (H₃BTC) | Microwave-assisted Hydrothermal, Ambient Pressure | mdpi.comacs.org |

| Fe-MIL-88B | Terephthalic Acid (H₂BDC) | Solvothermal | scientific.net |

| MOF from Fe(NO₃)₃ | Terephthalic Acid | Solvothermal | nih.gov |

Gas-Phase and Aerosol-Assisted Synthesis Approaches

Gas-phase and aerosol-assisted methods provide alternative routes for the synthesis of materials from this compound, often leading to particles with unique characteristics. These techniques involve the generation of an aerosol from a precursor solution, followed by thermal decomposition.

Spray pyrolysis is a prominent aerosol-assisted technique. In this method, a solution of this compound is nebulized to create fine droplets, which are then passed through a high-temperature zone. cambridge.orgcapes.gov.br The rapid heating causes the solvent to evaporate and the this compound to decompose, forming iron oxide particles. cambridge.orgrsc.org The properties of the resulting particles, such as their phase (e.g., α-Fe₂O₃, γ-Fe₂O₃, or Fe₃O₄), size, and morphology, can be controlled by adjusting parameters like the precursor solution composition, reaction temperature, and the surrounding atmosphere. cambridge.org For instance, the decomposition of an this compound precursor in an aerosol has been shown to lead to the formation of α-Fe₂O₃. cambridge.org

Spray-flame pyrolysis is a related technique where the aerosol is introduced into a flame. researchgate.netrsc.org The high temperatures of the flame facilitate the rapid decomposition of the precursor and the formation of nanoparticles. Understanding the chemistry of the this compound-based precursor solution is crucial for controlling the particle formation pathway in spray-flame synthesis. researchgate.netrsc.org

Another approach is the use of ultrasonic spray pyrolysis, which can be combined with a reduction step. mdpi.com In one study, an aerosol generated from an this compound solution was subjected to hydrogen reduction to produce metallic iron nanoparticles. mdpi.com This process can also be used to create composite materials by including other components, such as silica (B1680970) or platinum, in the precursor solution. mdpi.com

Aerosol-assisted methods have also been employed for the synthesis of more complex materials, such as high-entropy alloy nanoparticles, where this compound is one of several metal salt precursors dissolved in a solution that is nebulized and then subjected to high temperatures. ucr.edu

Ultrasonic Spray Pyrolysis for Iron Particle Derivatization from Iron(III) Nitrate Aerosols

Ultrasonic Spray Pyrolysis (USP) is a versatile, cost-effective, and efficient method for synthesizing uniform, spherical iron particles with controlled sizes. The process begins with an aqueous precursor solution of iron(III) nitrate, which is atomized into fine aerosol droplets using an ultrasonic nebulizer. A carrier gas transports these aerosol droplets into a high-temperature reaction zone.

Inside the heated reactor, the droplets undergo a sequence of physical and chemical transformations:

Evaporation: The solvent (typically water) evaporates from the droplet surface, causing the concentration of the this compound solute to increase.

Shrinkage and Precipitation: As the solvent continues to evaporate, the droplet shrinks, and the this compound salt precipitates.

Thermal Decomposition (Pyrolysis): At elevated temperatures, the iron(III) nitrate decomposes. This thermal decomposition converts the salt into iron oxides, primarily hematite (B75146) (α-Fe₂O₃).

Densification: The final stage involves the densification of the particle, leading to the formation of solid, often spherical, iron oxide particles.

This single-step, continuous process allows for the production of porous carbon microspheres impregnated with iron-based nanoparticles when a carbon source like sucrose (B13894) is included in the precursor solution. The resulting particles typically have diameters in the range of 0.5 to 3 micrometers, containing well-dispersed iron oxide nanoparticles.

Investigation of Hydrogen Reduction Mechanisms in Aerosol-Derived Iron Oxides

The iron oxide particles synthesized via USP can be further processed through hydrogen reduction to produce metallic iron particles. This reduction is critical for applications requiring pure iron or iron alloys. The effectiveness of the hydrogen reduction of hematite (Fe₂O₃) derived from the this compound precursor is significantly influenced by temperature and the presence of additives.

In studies using a hydrogen reduction-assisted ultrasonic spray pyrolysis (USP-HR) technique, iron oxide particles were subjected to a hydrogen atmosphere at temperatures ranging from 700 °C to 950 °C. The outcomes varied based on the conditions:

Effect of Temperature: In the absence of any additives, increasing the reduction temperature from 700 °C to 950 °C leads to a decrease in the oxygen content of the final particles, indicating a more complete reduction to metallic iron (Fe). americanelements.comwikipedia.org The formation of metallic iron was observed only at the higher temperature of 950 °C in undoped samples. americanelements.comnih.gov

Effect of Additives:

Silicon Dioxide (SiO₂): The introduction of SiO₂ as an additive has an inhibitory effect on the hydrogen reduction of Fe₂O₃. americanelements.comnih.gov This effect is more pronounced at higher temperatures (950 °C) and is attributed to the formation of a silicon-rich layer on the surface of the iron oxide particles, which hinders the reduction process. wikipedia.org

Platinum (Pt): In contrast, doping the precursor solution with a small amount of platinum significantly catalyzes the reduction reaction. americanelements.comnih.gov The presence of platinum allows for the formation of metallic iron at a much lower temperature of 700 °C, a condition under which undoped iron oxides would not be fully reduced. americanelements.comnih.gov

The following table summarizes the experimental findings on the hydrogen reduction of aerosol-derived iron oxides.

| Precursor Additive | Reduction Temperature (°C) | Key Finding |

| None | 700 | Incomplete reduction; product is primarily iron oxide. |

| None | 950 | Successful reduction to metallic iron (Fe). americanelements.com |

| SiO₂ (40 wt.%) | 700 | Reduction is inhibited compared to the undoped sample. americanelements.com |

| SiO₂ (40 wt.%) | 950 | Reduction is significantly inhibited. americanelements.comwikipedia.org |

| Pt (15 wt.%) | 700 | Successful reduction to metallic iron (Fe) due to catalytic effect. americanelements.comnih.gov |

Advanced Solid-State and Chemical Reduction Synthesis Routes

Preparation of Zero-Valent Iron (ZVI) Nanoparticles

Zero-valent iron (ZVI) nanoparticles are highly effective for various environmental remediation applications due to their high reactivity and large surface area. While commonly synthesized from ferric chloride or ferrous sulfate (B86663), this compound can also serve as a precursor. The primary method is the chemical reduction of Fe³⁺ ions in solution.

A typical synthesis involves dissolving an iron salt, such as iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), in a solvent, often deionized water or an alcohol like ethanol. A strong reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), is then added dropwise to the this compound solution under vigorous stirring. The borohydride reduces the ferric (Fe³⁺) ions to their zero-valent state (Fe⁰), leading to the nucleation and growth of ZVI nanoparticles.

The overarching reaction is: 4Fe³⁺ + 3BH₄⁻ + 9H₂O → 4Fe⁰↓ + 3H₂BO₃⁻ + 12H⁺ + 6H₂↑

The resulting ZVI nanoparticles are typically spherical, with sizes ranging from the low nanometers (1-10 nm) to around 100 nm. However, these nanoparticles have a strong tendency to agglomerate into larger, chain-like structures due to magnetic interactions.

Fabrication of this compound Hexahydrate Nanoparticles within Porous Carbon Nanofibers

A novel approach for catalyst design involves embedding this compound nanoparticles directly into a stabilizing matrix. One such method is the fabrication of this compound hexahydrate nanoparticles within porous carbon nanofibers (CNFs). This is achieved through an electrospinning process. ereztech.com

The synthesis begins by preparing a polymer solution, which is then mixed with this compound hexahydrate. This mixture is electrospun to produce composite nanofibers where the this compound is encapsulated within the polymer matrix. Subsequent heat treatment (carbonization) in an inert atmosphere pyrolyzes the polymer, converting it into a network of porous carbon nanofibers while preserving the this compound nanoparticles embedded within. ereztech.com

The porous structure of the CNFs provides a large specific surface area and prevents the aggregation of the iron nanoparticles, ensuring high dispersion of active sites. ereztech.com This composite material has been investigated as an efficient catalyst for the electrochemical reduction of nitrate to ammonia (B1221849). ereztech.com In this application, the catalyst demonstrated a high ammonia yield of 18.5 mg h⁻¹ mg⁻¹cat and a faradaic efficiency of 70.9%, highlighting the potential of using this compound in its nanoparticle form within a conductive, high-surface-area support for advanced catalytic processes. ereztech.com

Advanced Characterization Techniques in Iron Nitrate Systematics

Spectroscopic Analysis for Electronic and Vibrational Probes

Spectroscopic techniques are fundamental in probing the electronic and vibrational characteristics of iron nitrate (B79036). They offer non-destructive ways to investigate molecular structures, bonding, and the oxidation states of iron.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Ligand Interactions

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to study the vibrational modes of molecules. ksu.edu.sa In the context of iron nitrate, these methods provide valuable information about the nitrate group's coordination to the iron center and the interactions with other ligands. researchgate.netmdpi.com

The nitrate ion (NO₃⁻), with D₃h symmetry in its free state, exhibits specific vibrational modes that are sensitive to its environment. mdpi.com When it coordinates to a metal ion like Fe³⁺, its symmetry is lowered, leading to changes in the number and frequency of its vibrational bands in both IR and Raman spectra. mdpi.com For instance, the strong, doubly degenerate ν₃ band of the free nitrate ion often splits into two components upon coordination, indicating a reduction in symmetry.

Key Vibrational Modes of Coordinated Nitrate:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| ν₁(A₁) | 1044 - 1054 | Symmetric N-O Stretch |

| ν₂(A₁) | 829 - 762 (doublet) | Out-of-Plane Bend |

| ν₃(E) | 1374 - 1402 (doublet) | Asymmetric N-O Stretch |

| ν₄(E) | ~726 | In-Plane Bend |

Data compiled from studies on iron(III)-nitrate complexes. mdpi.comaip.org

Raman spectroscopy is particularly useful for studying the Fe-O stretching vibrations, providing direct evidence of the bond between the iron and the nitrate ligand. aip.org Studies have shown that in hydrated ferric nitrate melts, the nitrate ion coordinates to the Fe³⁺ ion in a monodentate fashion, with evidence of significant covalency in the Fe³⁺-ONO₂ bond. aip.org The addition of water can lead to the dissociation of this nitrate complex. aip.org Furthermore, these spectroscopic techniques can identify vibrational markers for different spin states (low-spin vs. high-spin) in iron(II) nitrate complexes, which is crucial for understanding their magnetic properties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Iron Speciation

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion, offering insights into the electronic structure and the speciation of iron in solution and solid materials. researchgate.netresearchgate.net In aqueous ferric nitrate solutions, UV-Vis spectra can be used to distinguish between different iron species, such as monomeric Fe³⁺, dimeric or oligomeric clusters (FeₓOᵧ), and larger iron oxide nanoparticles. researchgate.net

The spectra of ferric nitrate solutions typically show strong ligand-to-metal charge transfer (LMCT) bands in the UV region (below 400 nm). researchgate.net The presence of absorption bands at longer wavelengths (above 400 nm) is indicative of the formation of polymeric species or iron oxide particles as the pH of the solution increases. researchgate.net For example, absorption bands around 447 nm and 497 nm suggest the formation of Fe³⁺ clusters. researchgate.net

Typical UV-Vis Absorption Bands for Iron Species Originating from this compound:

| Wavelength (nm) | Assignment |

| < 400 | Ligand-to-Metal Charge Transfer (LMCT) in monomeric Fe³⁺ |

| ~275 | Singly dispersed Fe³⁺ in octahedral positions |

| ~400 | Extra framework octahedral binuclear Fe-oxo species |

| > 450 | Larger iron oxide clusters |

Data compiled from studies on Fe/zeolite catalysts prepared from ferric nitrate. researchgate.net

By deconvoluting the UV-Vis spectra, it is possible to quantify the relative amounts of different iron species present in a sample. researchgate.net This quantitative analysis is vital for correlating the structure of iron species with their catalytic activity or other functional properties.

Mössbauer Spectroscopy for Iron Oxidation States and Species Quantification

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing samples. It provides precise information about the oxidation state (e.g., Fe²⁺, Fe³⁺), coordination environment, and magnetic properties of iron atoms. nih.govresearchgate.netacs.org This technique is particularly powerful for quantifying the different iron species present in a material. nih.gov

In systems derived from this compound, Mössbauer spectroscopy can unambiguously identify and quantify the resulting iron oxides (like hematite (B75146) or magnetite), hydroxides, and other iron-containing phases. nih.govresearchgate.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₐ). The isomer shift is directly related to the oxidation state of the iron, while the quadrupole splitting provides information about the local symmetry of the iron site.

For example, freshly prepared catalysts made by impregnating a support with this compound solution typically show a Mössbauer spectrum characteristic of Fe³⁺. acs.org Subsequent treatments, such as reduction, lead to the appearance of signals for metallic iron (α-Fe) or Fe²⁺ species. acs.org In studies of banded iron formations, Mössbauer spectroscopy has been used to determine the relative fractions of Fe²⁺ and Fe³⁺ in minerals like magnetite, which is crucial for estimating properties like hydrogen production potential. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR) for Surface Chemistry and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique for identifying functional groups present in a sample. nih.gov In the context of materials synthesized using this compound, FTIR is used to characterize the surface chemistry, confirm the presence of nitrate groups, and identify other functional groups from ligands or support materials. mdpi.comresearchgate.netnih.gov

FTIR spectra can confirm the presence of nitrate ions in a precursor material, often observed in the region of 1300-1450 cm⁻¹. researchgate.net The disappearance or change in the intensity of these nitrate bands after processes like calcination indicates the decomposition of the nitrate precursor. researchgate.net

Furthermore, FTIR is instrumental in studying the surface of materials. For example, in biochar modified with this compound, FTIR can identify C-O, C-N, C=O, and N-H functional groups on the biochar surface, which are crucial for understanding its adsorption properties. mdpi.com In studies of iron oxide nanoparticles, FTIR can effectively measure the different types of hydroxyl groups (-OH, μ-OH, μ₃-OH) on the surface, which are key to the material's reactivity. diva-portal.org

Diffraction and Microscopic Characterization for Structural Elucidation

Diffraction and microscopy techniques are essential for determining the crystal structure, phase composition, and morphology of materials derived from this compound.

X-ray Diffraction (XRD) for Crystallography, Phase Identification, and Nanostructure

X-ray Diffraction (XRD) is a primary technique for the characterization of crystalline materials. forcetechnology.comslideshare.net It provides a unique "fingerprint" for each crystalline phase, allowing for phase identification, determination of crystal structure, and analysis of nanostructural properties like crystallite size. forcetechnology.commdpi.commdpi.com

In the this compound system, XRD is widely used to identify the crystalline phases that form during synthesis or thermal decomposition. For instance, when an this compound/gelatin precursor is heated, in situ XRD can track the transformation from iron oxides like Fe₃O₄ to iron nitride (Fe₃N) and eventually to iron carbide (Fe₃C) at higher temperatures. nih.gov This allows for a detailed understanding of the reaction mechanism and the temperature ranges for each phase transition. nih.gov

XRD Applications in this compound Systems:

| Application | Description |

| Phase Identification | Each crystalline compound (e.g., Fe₂O₃, Fe₃O₄, FeOOH) has a unique diffraction pattern, allowing for its identification in a mixture. forcetechnology.commdpi.com |

| Crystallography | Provides information on the crystal system, lattice parameters, and atomic arrangement within the unit cell. mdpi.com |

| Nanostructure Analysis | The width of the diffraction peaks can be used to estimate the size of the nanocrystals (crystallite size) via the Scherrer equation. |

| Quantitative Analysis | Techniques like Rietveld refinement can be used to determine the relative weight fractions of different crystalline phases in a mixture. mdpi.comnih.gov |

XRD is also crucial for confirming the formation of specific corrosion products, such as iron oxide nitrate hydroxide (B78521) hydrate, in combination with other techniques. researchgate.net The ability to perform analysis on small sample amounts and in real-time makes XRD an indispensable tool for studying the structural evolution of materials derived from this compound. forcetechnology.com

Single Crystal X-ray Diffraction for Detailed Molecular Structure Determination

Single crystal X-ray diffraction (SCXRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For iron (III) nitrate hydrates, SCXRD studies have successfully unraveled the existence and stoichiometry of several lower hydrates. researchgate.net

For instance, the crystal structure of iron (III) trinitrate hexahydrate, Fe(H₂O)₆₃, is composed of [Fe(H₂O)₆]³⁺ octahedra linked to nitrate anions through hydrogen bonds. researchgate.net In the case of iron (III) trinitrate pentahydrate, Fe(NO₃)(H₂O)₅₂, one water molecule in the iron atom's coordination sphere is substituted by an oxygen atom from a nitrate group. researchgate.net A more complex arrangement is found in iron (III) trinitrate tetrahydrate, [Fe(NO₃)₂(H₂O)₃]NO₃·H₂O, which exhibits a pentagonal-bipyramidal coordination geometry. researchgate.net Here, two bidentate nitrate anions and one water molecule create a pentagonal plane around the iron center.

Further studies on iron (III) nitrate complexes with organic ligands, such as dimethylurea, have also been characterized using SCXRD. These analyses revealed the formation of octahedral iron (III) complexes with distinct crystalline structures, such as trigonal and triclinic systems, depending on the specific isomers and hydration states. preprints.org For example, [hexakis(N,N'-dimethylurea-O)iron(III)] nitrate crystallizes in the trigonal crystal system. preprints.org In another example, diffraction data for hexakis(urea-O)iron(III) nitrate revealed a C-centered monoclinic lattice with satellite reflections, indicating an incommensurate displacive modulation. acs.org

The data collection for these studies is typically performed at low temperatures, such as 100 K or 110 K, to minimize thermal vibrations and obtain higher quality data. preprints.org

Table 1: Crystallographic Data for Select Iron (III) Nitrate Complexes

| Compound | Crystal System | Space Group |

| [Hexakis(N,N'-dimethylurea-O)iron(III)] nitrate | Trigonal | R-3 |

| [Diaquatetrakis(N,N-dimethylurea-O)iron(III)] nitrate | Triclinic | P-1 |

| μ-Oxo-bis-fac-[triaqua-1,10-phenanthrolineiron(III)] Tetrakis(nitrate) monohydrate | Monoclinic | P 2₁/c |

This table is generated based on data from scientific research articles. preprints.orgpublish.csiro.au

Scanning Electron Microscopy (SEM) for Morphology and Surface Topography Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials. In the context of this compound and its derived products, SEM analysis reveals a variety of structures, from nanoparticles to fibers.

For instance, iron oxide nanoparticles produced via ultrasonic spray pyrolysis of an this compound solution exhibit nearly spherical shapes with rough surfaces. mdpi.com The degree of agglomeration of these particles can be influenced by the processing temperature. mdpi.com In another application, SEM has been used to study the morphology of fibers produced from this compound precursors by solution blow spinning. mdpi.com These studies showed that different drying rates during the spinning process significantly impact the fiber morphology, leading to either continuous, rough-surfaced fibers or porous, less-dense fibers. mdpi.com

SEM analysis of materials synthesized hydrothermally from iron (III) nitrate has shown changes in nanoparticle shape from elongated nanorods to distorted nanocubes with prolonged reaction times. scientific.net Furthermore, when used as a precursor, this compound can lead to the formation of materials with a wormlike morphology. osti.gov The final morphology of the thermal decomposition product of this compound, identified as hematite (Fe₂O₃), has also been confirmed by SEM. doaj.orguel.br

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often coupled with SEM, used for the elemental analysis of a sample. wikipedia.orgthermofisher.com It provides qualitative and quantitative information on the elemental composition. thermofisher.com

In the study of this compound-derived materials, EDS is crucial for confirming the presence of iron and other elements and for mapping their distribution. For example, in the synthesis of iron oxide particles doped with silicon or platinum from an this compound solution, EDS analysis confirmed the elemental composition and showed how doping affects the atomic percentages of the constituent elements. mdpi.com For instance, doping with platinum led to a significant decrease in the atomic percentage of oxygen after hydrogen reduction treatment. mdpi.com

EDS has also been used to verify the elemental composition of nanocomposites, such as α-[Fe₂O₃-FeOOH], synthesized from this compound salt, confirming the presence of the expected elements. scilit.com In the fabrication of an electrochemical sensor using an iron (III) ion-imprinted polymer prepared with this compound, EDS was employed to characterize the synthesized materials. analchemres.org Similarly, the presence of metal nanoparticles, including iron, in gelatin-based nanofibers was confirmed and quantified using EDS analysis. taylors.edu.my

Table 2: Example of Quantitative EDS Analysis for Pt-doped Iron Oxide Nanoparticles at 700 °C

| Element | Atomic % (Before H₂ Reduction) | Atomic % (After H₂ Reduction) |

| O | 51.74 | 36.51 |

| Fe | Data Not Provided | Data Not Provided |

| Pt | Data Not Provided | Data Not Provided |

This table is generated based on data from a scientific research article. mdpi.com

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure and morphology of nanomaterials. For iron-based nanoparticles synthesized from this compound precursors, TEM is essential for determining their shape, size, and size distribution.

Studies have shown that iron nanoparticles synthesized in a microemulsion system are nearly spherical and uniform in size, with an average diameter of 80-90 nm. scirp.org TEM analysis of iron-cobalt (FeCo) nanoparticles synthesized from this compound and cobalt nitrate precursors revealed rod-like shapes with an average diameter of 36 nm for the as-synthesized particles. ajol.info

In the context of fibers produced by solution blow spinning from this compound solutions, TEM has been used to confirm the surface roughness and densification of fibers produced under slow drying conditions, and the irregular porosity and low densification of fibers produced with fast drying. mdpi.com Furthermore, TEM has been instrumental in characterizing the morphology of yttrium-iron garnet nanoparticles, where this compound was a starting material, revealing details about particle size and d-spacing. rafaldb.com

Thermal and Sorption Characterization for Material Properties

Understanding the thermal behavior and surface properties of materials derived from this compound is critical for their application.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and decomposition mechanisms. The thermal decomposition of iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is a complex process involving several stages. akjournals.compk.edu.pl

TGA studies show that the decomposition involves melting, evaporation, and hydrolysis, occurring between 20°C and 400°C. akjournals.compk.edu.pl The initial mass loss is attributed to the endothermic process of water loss. doaj.orguel.br The process begins with the melting of the salt in its own water of crystallization, followed by evaporation and the simultaneous precipitation of iron hydroxynitrate species due to hydrolysis. akjournals.com The decomposition of the nitrate ligand occurs at approximately 149°C, with a subsequent dehydroxylation process at 166°C. doaj.orguel.br The final product of the thermal decomposition is α-Fe₂O₃ (hematite). akjournals.com TGA has been used to study the thermal decomposition of this compound in air, with experiments conducted up to 800°C to understand the formation of iron oxide nanoparticles. researchgate.net

N₂ Sorption Experiments for Porosity and Specific Surface Area Determination

Nitrogen sorption experiments at 77 K are a standard method for determining the specific surface area and porosity of materials. This technique is particularly relevant for porous carbons and other materials synthesized using this compound as a catalyst or precursor.

In the synthesis of porous carbons via iron-catalyzed graphitization of biomass, N₂ sorption isotherms are used to assess the porosity of the resulting carbon samples. whiterose.ac.uk These measurements have shown that the choice of precursor can significantly affect the specific surface area, with values ranging from 27 m² g⁻¹ to 390 m² g⁻¹. whiterose.ac.uk The shape of the isotherms, often Type IV, can indicate the presence of mesopores. whiterose.ac.uk

For materials derived from different carbohydrate precursors like glucose, starch, and cellulose (B213188) with an this compound catalyst, N₂ sorption revealed differences in their porous properties. rsc.org For example, starch-derived carbon exhibited a higher BET surface area (450 m² g⁻¹) compared to glucose- and cellulose-derived carbons (around 350 m² g⁻¹), which was attributed to a greater number of micropores. rsc.org Similarly, for poly(ionic liquid)-derived nitrogen-doped porous carbon membranes containing iron sulfide (B99878), N₂ sorption isotherms indicated a microporous nature, with specific surface areas changing with the carbonization temperature. rsc.org The specific surface area of mesoporous silica (B1680970) (SBA-15) was also shown to decrease after being impregnated with iron oxide derived from this compound. mdpi.com

Table 3: Adsorptive Properties of Carbons from Different Precursors with this compound Catalyst

| Precursor | SBET (m² g⁻¹) |

| Glycine (B1666218) | 27 |

| Chitosan | 89 |

| GlcNAc | 250 |

| Chitin | 390 |

This table is generated based on data from a scientific research article. whiterose.ac.uk

Magnetic Characterization Techniques for Material Performance

Vibrating Sample Magnetometry (VSM) for Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a highly sensitive and widely utilized technique for the quantitative measurement of the magnetic properties of materials, including those synthesized using this compound as a precursor. nih.govscielo.br This method operates by placing a material sample in a uniform magnetic field and vibrating it sinusoidally. The resulting magnetic flux change induces a voltage in a set of pickup coils, which is directly proportional to the magnetic moment of the sample. By sweeping the applied magnetic field and measuring the induced voltage, a magnetic hysteresis loop (M-H curve) is generated, providing critical data on the material's magnetic behavior. oatext.comscispace.com

The key magnetic parameters derived from a VSM hysteresis loop include:

Saturation Magnetization (Ms): The maximum magnetic moment of the material when all magnetic domains are aligned with the external magnetic field. It is a measure of the material's intrinsic magnetic strength. d-nb.info

Remanent Magnetization (Mr): The residual magnetization remaining in the material after the external magnetic field is removed.

Coercivity (Hc): The intensity of the reverse magnetic field required to demagnetize the material completely, reducing its magnetization to zero. This parameter indicates the material's resistance to demagnetization. d-nb.info

Detailed Research Findings

In the context of this compound systems, VSM is instrumental in characterizing the magnetic performance of nanoparticles synthesized via methods like thermal decomposition, co-precipitation, and solution combustion. nih.govscispace.comnih.gov this compound, typically iron (III) nitrate nonahydrate, serves as a common iron precursor for producing various magnetic iron oxides such as magnetite (Fe₃O₄) and hematite (α-Fe₂O₃). nih.govijnnonline.net The magnetic properties of these resulting nanoparticles are highly dependent on synthesis conditions, which can be precisely evaluated using VSM.

Research has shown a direct correlation between synthesis parameters and the magnetic characteristics of the final product. For instance, in the synthesis of α-Fe₂O₃/Fe₃O₄ heterogeneous nanoparticles using ferric nitrate and urea (B33335), VSM analysis revealed that the saturation magnetization is significantly influenced by the molar ratio of the reactants and the calcination temperature. nih.gov An increase in the amount of urea as a reducing agent led to a higher saturation magnetization, reaching up to 66.6 A·m²/kg when the molar ratio of ferric nitrate to urea was 1:6. nih.gov Similarly, calcination temperature and duration affect the crystallinity and particle size, which in turn alters the magnetic properties. nih.gov

Another study involving the thermal decomposition of iron (III) nitrate nonahydrate found that the reaction temperature directly controls the crystallite size of the resulting magnetite nanoparticles. nih.gov VSM measurements demonstrated a clear size-dependence of the magnetic properties. As the crystallite size increased from 4.8 nm to 13.3 nm, the saturation magnetization increased. nih.gov Nanoparticles with a size below approximately 9 nm exhibited superparamagnetic behavior at room temperature, characterized by near-zero coercivity and remanence, while larger particles showed ferrimagnetic behavior with significant coercivity. nih.gov

The table below presents VSM data from various studies where this compound was used as a precursor to synthesize magnetic nanoparticles, illustrating the impact of different synthesis conditions on their magnetic properties.

| Material | Synthesis Condition | Saturation Magnetization (Ms) | Coercivity (Hc) | Remanent Magnetization (Mr) | Reference |

|---|---|---|---|---|---|

| α-Fe₂O₃/Fe₃O₄ | Ferric Nitrate:Urea ratio 1:4, 400°C, 2h | 47.1 A·m²/kg | Not Reported | Not Reported | nih.gov |

| α-Fe₂O₃/Fe₃O₄ | Ferric Nitrate:Urea ratio 1:6, 400°C, 2h | 66.6 A·m²/kg | Not Reported | Not Reported | nih.gov |

| Magnetite (Fe₃O₄) | From Fe(NO₃)₃·9H₂O, 9 nm particle size | ~43 emu/g | ~10 Oe | ~1 emu/g | nih.gov |

| Magnetite (Fe₃O₄) | From Fe(NO₃)₃·9H₂O, 13.3 nm particle size | ~58 emu/g | ~130 Oe | ~10 emu/g | nih.gov |

| Iron Oxide | From this compound, calcined at 400°C | 213.11 emu/g | 173.66 G | 60.98 emu/g | d-nb.info |

| CoFe₂O₄ | From Co(NO₃)₂ and Fe(NO₃)₃, calcined at 923 K | 69.8 emu/g | 1550 Oe | Not Reported | scispace.com |

VSM, therefore, serves as a critical quality control and characterization tool, enabling researchers to tailor the magnetic response of this compound-derived materials for specific applications by carefully controlling the synthesis process. scielo.brscispace.com The data obtained from VSM provides fundamental insights into the relationship between the microstructural properties (like particle size and crystallinity) and the macroscopic magnetic performance of the material. nih.govscispace.com

Coordination Chemistry of Iron Nitrate Complexes

Structural Architectures of Iron(III)-Nitrate Complexes

The three-dimensional arrangement of atoms in iron(III)-nitrate complexes is dictated by the coordination preferences of the iron(III) ion and the nature of the other ligands present. These factors lead to specific geometries and larger crystal structures with unique properties.

Octahedral Geometries and Ligand Arrangements in Iron(III) Centers

A predominant feature in the structural chemistry of many iron(III) complexes is the adoption of a six-coordinate, octahedral geometry. cenmed.comnih.govsigmaaldrich.com This arrangement is observed in numerous iron(III) nitrate (B79036) complexes where the central iron ion is bonded to six donor atoms from surrounding ligands.

In complexes such as hexakis(urea-O)iron(III) nitrate, [Fe(urea)₆]³⁺(NO₃)₃, and its dimethylurea analogues, the Fe(III) ion is coordinated to six oxygen atoms from the urea-type ligands. fishersci.bescribd.com For instance, in [hexakis(N,N'-dimethylurea-O)iron(III)] nitrate, six dimethylurea ligands coordinate to the central Fe(III) ion through their oxygen atoms, resulting in an octahedral geometry. fishersci.be Similarly, in trans-[diaquatetrakis(N,N-dimethylurea-O)iron(III)] nitrate, the iron center is coordinated by four N,N-dimethylurea ligands in the equatorial plane and two water molecules in the axial positions, again forming an octahedral geometry. fishersci.be

The specific bond lengths and angles within this octahedral framework can vary depending on the nature of the ligands and the counter-ions present in the crystal lattice. scribd.comfishersci.ca This variation can lead to slight distortions from perfect octahedral symmetry. For example, in one [hexakis(N,N'-dimethylurea-O)iron(III)] nitrate complex, the O-Fe-O angles show a minor deviation from the ideal 90°, with values of 92.13° and 87.87°. fishersci.be

Table 1: Selected Bond Parameters in Octahedral Iron(III) Complexes

| Complex Cation | Fe-O Bond Lengths (Å) | O-Fe-O Angles (°) | Source(s) |

|---|---|---|---|

| [Fe(urea)₆]³⁺ | 1.960 - 2.020 | 85.3 - 93.5 | scribd.comfishersci.ca |

| [Fe(N,N'-dimethylurea)₆]³⁺ | 2.004 | 87.87, 92.13 | fishersci.be |

Helical Chirality in Propeller-like Ligand Coordination

A notable structural feature in some hexakis-ligated iron(III) nitrate complexes is the arrangement of the planar ligands in a "propeller-like" fashion around the central metal ion. fishersci.bescribd.com This specific orientation is a source of helical chirality in these molecules. scribd.comfishersci.cawikipedia.org

In complexes like [hexakis(N,N'-dimethylurea-O)iron(III)] nitrate and [hexakis(urea)₆]³⁺, the six ligands are organized in a way that resembles the blades of a propeller, dividing the complex cation into two distinct sides. fishersci.bescribd.com The "propellers" can have the same or opposite handedness on the two sides of the complex. For instance, in one studied [hexakis(N,N'-dimethylurea-O)iron(III)] nitrate compound, the dimethylurea propellers were found to screw in opposite directions on the two sides of the complex cation. fishersci.bewikipedia.org In another related compound, they were arranged with the same handedness. fishersci.bewikipedia.org This propeller-like orientation is the direct cause of the complex's helical chirality, a property that can lead to enantiomeric forms. sigmaaldrich.comscribd.comfishersci.ca

Intermolecular Hydrogen Bonding Networks in Crystal Structures

In the crystal structures of iron(III)-dimethylurea nitrate complexes, the complex cations are linked together through intricate hydrogen bonding systems. fishersci.be For example, in [hexakis(N,N'-dimethylurea-O)iron(III)] nitrate, the amine hydrogens on the ligands form intermolecular hydrogen bonds with the nitrate anions. fishersci.ca In a hydrated analogue, the two sides of the propeller-like complex cation exhibit different hydrogen bonding patterns: on one side, the ligands form hydrogen bonds exclusively with water molecules, while on the other side, they bond only with the nitrate ions. fishersci.befishersci.cawikipedia.org

In trans-[diaquatetrakis(N,N-dimethylurea-O)iron(III)] nitrate, layers of the complex cations are separated by interconnected nitrate ions that form a robust hydrogen bonding system, linking the cations together. fishersci.bewikipedia.orgsigmaaldrich.com Similarly, in the crystal structure of iron(III) nitrate hexahydrate, Fe(H₂O)₆₃, the [Fe(H₂O)₆]³⁺ octahedra are connected to the nitrate anions via hydrogen bonds, creating a complex and highly symmetric network. americanelements.com These non-covalent interactions are crucial for the formation and stability of the crystalline architecture. nih.gov

Nitrate Ligand Coordination Modes to Iron Centers

Monodentate (η¹) Coordination

In the monodentate (η¹) coordination mode, the nitrate ligand binds to the iron(III) center through a single oxygen atom. atamanchemicals.comnih.gov This type of bonding is observed in several structurally characterized iron(III) nitrate complexes.

A clear example is found in iron(III) nitrate pentahydrate, which has the formula Fe(NO₃)(H₂O)₅₂. fishersci.dk In the crystal structure of this compound, the iron(III) ion is coordinated to five water molecules and one monodentate nitrate ligand, completing a distorted octahedral coordination sphere. americanelements.com Another example is seen in certain iron(III) porphyrin complexes, such as [Fe(OEP)(NO₃)] (where OEP is octaethylporphyrin), which also features a monodentate nitrate ligand. atamanchemicals.comnih.gov Computational studies indicate that for a hydrated iron(II) complex, the average Fe–O bond distance for a monodentate nitrate is approximately 2.15 Å. epa.gov The formation of six-coordinate complexes through the addition of another ligand, such as tetrahydrofuran (B95107) (THF), can induce a change from a bidentate to a monodentate nitrate coordination. nih.govsigmaaldrich.com

Anisobidentate (η²) Coordination

The bidentate (η²) coordination mode involves two oxygen atoms from the nitrate ligand binding to the iron center. atamanchemicals.comnih.gov This can be symmetric, where both Fe-O bonds are of equal length, or asymmetric (anisobidentate), where the two Fe-O distances are unequal. atamanchemicals.comnih.gov

The energy difference between monodentate and bidentate coordination can be small, and the preferred mode can depend on factors like the other ligands present and steric constraints. atamanchemicals.comnih.gov For instance, while [Fe(OEP)(NO₃)] exhibits monodentate coordination, the related [Fe(TPP)(NO₃)] (where TPP is tetraphenylporphyrin) was found to have a symmetrically bidentate nitrate ligand. atamanchemicals.com In contrast, an earlier study had reported an asymmetric bidentate coordination for [Fe(TPP)(NO₃)]. atamanchemicals.com

Computational studies on hydrated iron(III)-nitrate complexes suggest that a seven-coordinate configuration with a bidentate nitrate ligand can be more stable than six-coordinate structures. epa.gov In iron(III) nitrate tetrahydrate, [Fe(NO₃)₂(H₂O)₃]NO₃·H₂O, the Fe³⁺ ion is coordinated by two bidentate nitrate anions and three water molecules. fishersci.dk The anisobidentate mode, characterized by unequal metal-oxygen bond lengths, has been observed in various transition metal nitrate complexes. nih.gov

Table 2: Coordination Modes of the Nitrate Ligand in Iron(III) Complexes

| Coordination Mode | Description | Example Compound/Complex | Source(s) |

|---|---|---|---|

| Monodentate (η¹) | Binds through one oxygen atom. | Fe(NO₃)(H₂O)₅₂ | americanelements.comfishersci.dk |

| [Fe(OEP)(NO₃)] | atamanchemicals.comnih.gov | ||

| [Fe₂(O) (NO₃)₂(bpy)₄]²⁺ | |||

| Bidentate (η²) | Binds through two oxygen atoms. | [Fe(TPP)(NO₃)] | atamanchemicals.com |

Symmetric Bidentate (η2) Coordination

The nitrate ligand (NO₃⁻) exhibits versatile coordination chemistry with iron centers, capable of binding in several modes, including monodentate (η¹), asymmetric bidentate (η²), and symmetric bidentate (η²) fashions. nih.gov In the context of iron(III) porphyrinates, the nitrate ion can coordinate in either a symmetric bidentate or a monodentate mode. nih.gov

A notable example of symmetric bidentate coordination is observed in the crystal structure of [Fe(TpivPP)(NO₃)], where TpivPP represents the picket-fence porphyrin. In this complex, the nitrate ligand is symmetrically coordinated, and its projected plane eclipses a trans pair of the porphyrin's nitrogen atoms. nih.gov Another instance is the redetermined structure of [Fe(TPP)(NO₃)], which also shows the nitrate coordinated in a symmetric bidentate fashion. nih.gov This contrasts with the previously reported asymmetric bidentate coordination for the same complex. nih.gov The energy difference between the monodentate and bidentate coordination modes is considered to be very small, allowing for potential interchange between them. researchgate.net

The coordination mode of the nitrate ligand can be influenced by the electronic properties of the porphyrin ligand. For instance, in a series of nitrato-iron(III) porphyrinates, [Fe(4-Me-TPP)(NO₃)] displays monodentate nitrate coordination, while [Fe(4-OMe-TPP)(NO₃)], with a more electron-rich porphyrin, exhibits bidentate coordination. researchgate.net The formation of six-coordinate iron(III) porphyrin complexes can induce a change in the nitrate's coordination. For example, the interaction of tetrahydrofuran (THF) with five-coordinate Fe(III)(Por)(η²-O₂NO) complexes leads to the formation of six-coordinate Fe(Por)(THF)(NO₃), where the nitrate ligand shifts from a bidentate to a monodentate coordination. nih.govfigshare.comacs.org

Spectroscopic techniques, particularly EPR spectroscopy, are sensitive to the coordination mode of the nitrate ligand. A rhombic high-spin signal in the EPR spectrum is characteristic of a bidentate nitrate species, whereas an axial high-spin signal is observed for monodentate coordination. nih.gov

Table 1: Coordination Modes of Nitrate in Selected Iron(III) Porphyrin Complexes

| Complex | Porphyrin Ligand | Nitrate Coordination Mode |

|---|---|---|

| [Fe(TpivPP)(NO₃)] | Picket-Fence Porphyrin (TpivPP) | Symmetric Bidentate (η²) nih.gov |

| [Fe(TPP)(NO₃)] | Tetraphenylporphyrin (TPP) | Symmetric Bidentate (η²) nih.gov |

| [Fe(OEP)(NO₃)] | Octaethylporphyrin (OEP) | Monodentate (η¹) nih.gov |

| [Fe(4-Me-TPP)(NO₃)] | Tetra(p-tolyl)porphyrin | Monodentate (η¹) researchgate.net |

| [Fe(4-OMe-TPP)(NO₃)] | Tetra(p-methoxyphenyl)porphyrin | Bidentate (η²) researchgate.net |

Electronic Structure and Reactivity Modulations by Nitrate Coordination

Influence on Ferric Porphyrinate Electronic Structure

The coordination of the nitrate anion to a ferric porphyrin center significantly influences the electronic structure of the complex, which is reflected in its spectroscopic and magnetic properties. The varied coordination modes of the nitrate ligand—monodentate and bidentate—play a crucial role in these modulations. nih.gov

Electron paramagnetic resonance (EPR) spectroscopy has proven to be particularly sensitive to the nitrate coordination mode. For instance, (nitrato)iron(III) porphyrinates with a symmetrically bidentate nitrate ligand exhibit a rhombic high-spin EPR signal. In contrast, complexes with a monodentate nitrate ligand display an axial high-spin signal. nih.gov This distinction allows for the characterization of the coordination environment of the iron center.

While EPR spectra show clear differences, Mössbauer spectra appear to be less sensitive to the specific coordination mode of the nitrate ligand. nih.gov However, theoretical studies using X-ray absorption near edge structure (XANES) in conjunction with molecular orbital calculations have shown that electron-withdrawing groups on the porphyrin ring can affect the positive charge of the central Fe(III) ion, thereby influencing its electronic state. nih.gov

The addition of other ligands to the iron center can also alter the electronic structure. For example, the formation of a six-coordinate complex, Fe(Por)(THF)(NO₃), from the five-coordinate Fe(Por)(η²-O₂NO) results in a shift of the nitrate from bidentate to monodentate coordination. Despite this change in the nitrate's binding, the iron(III) center remains in a high-spin state. nih.govfigshare.com This is in contrast to the formation of the low-spin nitratonitrosyl complex, Fe(TPP)(NO)(η¹-ONO₂). nih.govfigshare.comacs.org

Iron Oxidation States and Spin-State Phenomena in Complexes

Iron complexes, including those with nitrate ligands, can exist in different oxidation states, most commonly Fe(II) (ferrous) and Fe(III) (ferric). These oxidation states, in turn, can exhibit different spin states, primarily high-spin (HS) and low-spin (LS), depending on the ligand field environment. rug.nlbeilstein-journals.org

For Fe(III) (a d⁵ system), the high-spin state (S=5/2) and the low-spin state (S=1/2) are possible. rug.nl In many ferric porphyrin nitrate complexes, the iron center is in a high-spin state. nih.govnih.gov However, the spin state can be influenced by factors such as the nature of the ligands and crystal packing forces. acs.orgnih.gov For example, while most [FeIII(R-sal₂323)]⁺ complexes stabilize the low-spin state, the nitrate salt [FeIII(4-OMe-sal₂323)]NO₃ exhibits thermal spin crossover behavior, indicating a delicate balance between the two spin states. acs.orgnih.gov

In Fe(II) (a d⁶ system), the possible spin states are high-spin (S=2) and low-spin (S=0). researchgate.net The aquo complex [Fe(H₂O)₆]²⁺, found in solutions of iron(II) nitrate, is high-spin. wikipedia.org Some iron(II) coordination compounds with specific organic ligands and a nitrate counter-ion can undergo thermally induced spin crossover between the high-spin and low-spin states. researchgate.net For instance, the complex Fe(HC(3,5-Me₂pz)₃)₂₂ exhibits a spin crossover with hysteresis. researchgate.net

The spin state of the iron center has a direct impact on the structural and physical properties of the complex. High-spin complexes generally have longer metal-ligand bond lengths compared to their low-spin counterparts due to the occupation of antibonding e_g* orbitals. wikipedia.org

Table 2: Spin States of Selected Iron Complexes

| Complex | Iron Oxidation State | Spin State | Notes |

|---|---|---|---|

| [Fe(TPP)(NO₃)] | Fe(III) | High-Spin (S=5/2) | Bidentate nitrate coordination gives a rhombic EPR signal. nih.gov |

| [Fe(OEP)(NO₃)] | Fe(III) | High-Spin (S=5/2) | Monodentate nitrate coordination gives an axial EPR signal. nih.gov |

| [Fe(H₂O)₆]²⁺ | Fe(II) | High-Spin (S=2) | Present in aqueous iron(II) nitrate solutions. wikipedia.org |

| Fe(HC(3,5-Me₂pz)₃)₂₂ | Fe(II) | Spin Crossover (S=0 ↔ S=2) | Shows thermal spin transition with hysteresis. researchgate.net |

| [FeIII(4-OMe-sal₂323)]NO₃ | Fe(III) | Spin Crossover (S=1/2 ↔ S=5/2) | Exhibits thermal spin crossover behavior in the solid state. acs.orgnih.gov |

Biologically Relevant Iron-Nitrate Coordination Analogues

Iron-Nitric Oxide Interactions and Biological Significance

The interaction between iron and nitric oxide (NO) is of paramount importance in a wide range of biological processes. nih.govosti.gov Nitric oxide acts as a crucial signaling molecule, and its biological functions are often mediated through its coordination to iron centers, particularly within heme proteins. osti.govresearchgate.netwikipedia.org

In biological systems, NO can be generated from L-arginine by nitric oxide synthases (NOS), or alternatively from the reduction of nitrite (B80452), a process in which heme-containing enzymes can participate. osti.govresearchgate.net Once formed, NO can interact with iron in various forms. The reversible binding of NO to the ferrous (Fe²⁺) heme iron is responsible for the activation of soluble guanylate cyclase (sGC), a key step in many signaling pathways. nih.govosti.gov

Unlike some other diatomic molecules, NO can also bind to ferric (Fe³⁺) iron. nih.gov This interaction is significant in the inhibition of enzymes like catalase by NO. nih.gov Furthermore, NO can react with the oxygen adduct of ferrous heme proteins, such as oxyhemoglobin, to produce nitrate and the ferric form of the heme protein. nih.gov

Beyond heme proteins, NO also interacts with iron-sulfur clusters in various enzymes. nih.gov A significant outcome of iron-NO interactions in biological settings is the formation of dinitrosyl iron complexes (DNICs). rsc.orgresearchgate.netresearchgate.net These complexes are considered to be a major form of NO storage and transport within cells. rsc.orgresearchgate.net DNICs can be formed from the interaction of NO with cellular iron-sulfur clusters or with the labile iron pool. researchgate.net These complexes are involved in various biological activities, including protein post-translational modifications. osti.govresearchgate.net In plants, NO has been shown to play a role in iron homeostasis by forming complexes with iron, which may enhance its bioavailability for metabolic functions. nih.gov

Pathways of Nitrosyl Formation from Iron Porphyrin Nitrate Complexes

The conversion of nitrate to nitric oxide is a critical step in the biological nitrogen cycle and has physiological relevance. Iron porphyrins, as models for heme centers, have been shown to mediate the reduction of nitrate and nitrite to form iron nitrosyl complexes, Fe(P)(NO).

One pathway involves the direct reaction of nitric oxide with a nitrato iron(III) porphyrin complex. The reaction of Fe(III)(TPP)(η²-O₂NO) with NO gas can lead to the formation of the nitrosyl complex Fe(TPP)(NO). nih.gov The proposed mechanism involves the initial formation of a nitrato nitrosyl intermediate, Fe(TPP)(η¹-ONO₂)(NO), followed by a reaction with excess NO that effectively leads to the loss of a nitrate radical. nih.gov

Another significant pathway is the reduction of the coordinated nitrate or nitrite ligand. Iron porphyrins can catalyze the electrochemical reduction of nitrite to produce iron nitrosyls. marquette.edumarquette.eduu-fukui.ac.jp In these systems, the reduction of the Fe(III)/Fe(II) couple in the presence of nitrite leads to the formation of Fe(P)(NO). marquette.edu The mechanism is thought to involve the coordination of nitrite to the Fe(II) center, followed by an electron transfer from the iron to the nitrite ligand. marquette.edu

Furthermore, biological reductants such as thiols and hydrogen sulfide (B99878) (H₂S) can facilitate the conversion of iron porphyrin nitrate to the corresponding nitrosyl complex. rsc.orgrsc.org The reaction of an iron porphyrin nitrate complex with thiols like ethanethiol (B150549) (EtSH) or H₂S results in the formation of the stable ferrous nitrosyl Fe(P)(NO). rsc.org This process is proposed to occur via a sequential oxygen atom transfer (OAT) mechanism. rsc.org This pathway is particularly relevant given the presence of heme, thiols, and hydrogen sulfide in biological environments. rsc.orgrsc.org

In some cases, the formation of nitrosyl complexes can proceed through intermediate nitrite species. The reaction of iron(III) porphyrins with nitrite can form mono- and bis-nitrite complexes, which can then be converted to the nitrosyl complex under reductive conditions. marquette.edumarquette.edu

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Iron(III) nitrate | 25251 |

| Iron(II) nitrate | 25530 |

| Nitric oxide | 145068 |

| Tetrahydrofuran | 8028 |

| Tetraphenylporphyrin | 61234 |

| Octaethylporphyrin | 62794 |

| Ethanethiol | 8069 |

| Hydrogen sulfide | 402 |

| Nitrite | 946 |

Chemical Reactivity and Mechanistic Studies Involving Iron Nitrate

Redox Chemistry of Iron-Nitrate Systems

The redox chemistry of iron-nitrate systems is multifaceted, involving the transfer of electrons between iron species and nitrate (B79036) ions. These reactions are fundamental to processes such as the synthesis of iron nanoparticles and the remediation of nitrate-contaminated water.

The synthesis of metallic iron particles often begins with the creation of iron oxide precursors, which can be derived from the thermal decomposition of iron (III) nitrate. Techniques like ultrasonic spray pyrolysis are employed to convert an aqueous solution of iron (III) nitrate into fine iron oxide particles. ntnu.nomdpi.comresearchgate.net These oxide particles, typically hematite (B75146) (α-Fe₂O₃), are then subjected to reduction in a hydrogen (H₂) atmosphere at elevated temperatures. ntnu.nomdpi.com

The efficiency of this reduction is temperature-dependent. For instance, without any additives, the oxygen content of the iron oxide particles decreases as the temperature is raised from 700 to 950°C. ntnu.noresearchgate.netmdpi.com The formation of metallic iron, which may not be significant at 700°C, becomes prominent at 950°C. ntnu.nomdpi.com

Zero-valent iron (Fe⁰) is a strong reducing agent that can effectively reduce nitrate (NO₃⁻) in aqueous solutions, a process of significant interest for water treatment. mdpi.comresearchgate.net The underlying mechanism involves several steps, including the diffusion of nitrate to the iron surface, adsorption, and the chemical reduction of nitrate. mdpi.com The Fe⁰ donates electrons directly to the nitrate ion, leading to its reduction. researchgate.net

The kinetics of nitrate reduction by Fe⁰ are complex and have been described by various models. Often, the process is modeled using a pseudo-first-order rate law with respect to the nitrate concentration. mdpi.com However, more detailed investigations have led to the derivation of more complex rate expressions.

One such study, conducted under anoxic conditions, derived a rate expression with a 1.8 order dependence on the nitrate concentration, a 1.4 order dependence on the zero-valent iron concentration, and a fractional order dependence of 0.8 on the proton (H⁺) concentration. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net The calculated apparent activation energy of 35 kJ mol⁻¹ suggests that under the studied conditions, the reaction rate is controlled by diffusion processes rather than the chemical reaction itself. mdpi.comresearchgate.net Further analysis of the temperature data using the Eyring expression yielded an entropy of activation value of -162 J mol⁻¹K⁻¹, indicating an associative mechanism for the reaction. mdpi.comresearchgate.netdntb.gov.ua

| Parameter | Value | Significance |

|---|---|---|

| Reaction Order (Nitrate) | 1.8 | Indicates a strong dependence of the reaction rate on the initial nitrate concentration. mdpi.comresearchgate.netdntb.gov.ua |

| Reaction Order (Fe⁰) | 1.4 | Shows a significant dependence of the reaction rate on the amount of zero-valent iron. mdpi.comresearchgate.netdntb.gov.ua |

| Reaction Order (H⁺) | 0.8 | Highlights the importance of acidic conditions for the reaction. mdpi.comresearchgate.netdntb.gov.ua |

| Apparent Activation Energy (Ea) | 35 kJ mol⁻¹ | Suggests the reaction is diffusion-controlled. mdpi.comresearchgate.netdntb.gov.ua |

| Abiotic Activation Energy (Ea) | 50 kJ/mol | Calculated from temperature-dependent abiotic reduction rates using the Arrhenius relationship. researchgate.netnih.gov |

| Entropy of Activation (ΔS‡) | -162 J mol⁻¹K⁻¹ | Indicates an associative reaction mechanism. mdpi.comresearchgate.netdntb.gov.ua |

The rate of nitrate reduction by Fe⁰ is highly sensitive to both pH and temperature.

Effect of pH: Numerous studies have demonstrated that the efficiency of nitrate removal increases as the pH of the system decreases. mdpi.comscispace.comdeswater.com Acidic conditions are favorable, with rapid reduction occurring in a pH range of 2 to 4. imwa.inforesearchgate.net For example, one study found that at an initial pH of 4, about 80% of nitrate was reduced within 60 minutes, whereas the removal efficiency dropped to 70% and 64% at initial pH values of 7 and 10, respectively. scispace.com The strong dependence on pH is because protons are consumed during the nitrate reduction reaction. mdpi.com The reaction rate significantly increases with a decrease in pH, and a fractional order dependence on the proton concentration has been observed. mdpi.comcasaverdeambiental.com.br

Effect of Temperature: The denitrification process is enhanced with increasing temperatures. mdpi.comacs.org In batch experiments, rate constants at 75°C were found to be 5 to 19 times greater than those at 20°C. mdpi.com The temperature dependence of the kinetic constants is consistent with the Arrhenius equation. mdpi.com Studies have shown that an increase in temperature from 3.5°C to 25°C significantly boosts the nitrate reduction rate in ZVI-only reactors. researchgate.netnih.gov An apparent activation energy of 35 kJ mol⁻¹ has been reported, indicating that the reaction is diffusion-controlled. mdpi.comresearchgate.netdntb.gov.ua Another study calculated an activation energy of 50 kJ/mol for the abiotic reduction process. researchgate.netnih.gov

| Parameter | Condition | Observed Effect on Reaction Rate | Reference |

|---|---|---|---|

| pH | Acidic (e.g., pH 2-4) | High removal efficiency, rapid reduction. | imwa.inforesearchgate.net |

| Neutral (e.g., pH 7) | Moderate removal efficiency. | scispace.com | |

| Alkaline (e.g., pH 10) | Lower removal efficiency. | scispace.com | |

| Temperature | Low (e.g., 3.5°C) | Slow reduction rate (e.g., 17% reduction in 6 days). | researchgate.netnih.gov |

| High (e.g., 25°C - 75°C) | Significantly increased reduction rate (e.g., 62% reduction in 6 days at 25°C). | mdpi.comresearchgate.netnih.gov |

The reduction of nitrate by Fe⁰ can lead to several nitrogen-containing products, with the distribution depending on the specific reaction conditions. Under abiotic, anoxic conditions, ammonium (B1175870) (NH₄⁺) is frequently reported as the primary or sole end product. mdpi.comresearchgate.netresearchgate.netnih.govcasaverdeambiental.com.br Studies have shown a near 1:1 stoichiometric conversion of consumed nitrate to produced ammonium. mdpi.comresearchgate.net For example, in ZVI-only reactors, reduced nitrate was completely recovered as ammonium ions at both 25°C and 3.5°C. researchgate.netnih.gov Nitrite (B80452) (NO₂⁻) is an intermediate in this process, but it is typically highly reactive with Fe⁰ and is reduced more rapidly than nitrate, so it is often not detected in significant concentrations. mdpi.comresearchgate.net

While ammonium is a common product, the formation of nitrogen gas (N₂) is often more desirable as it is harmless. mdpi.com The production of N₂ can occur, particularly under certain conditions. For instance, in the presence of dissolved oxygen, one study reported that nitrogen gas was the main end product, with a 35.2% conversion to ammonium. mdpi.com The presence and activity of denitrifying microorganisms can also significantly shift the product distribution away from ammonium towards gaseous products like N₂O and N₂. dss.go.th Furthermore, electrochemical systems using nano-ZVI have achieved N₂ selectivity as high as 95%. x-mol.net

The presence of dissolved oxygen (DO) has a significant, though sometimes debated, impact on the Fe⁰-mediated nitrate reduction process. Under anoxic (oxygen-free) conditions, nitrate reduction by Fe⁰ is rapid. mdpi.comresearchgate.netresearchgate.net

When oxygen is present (oxic conditions), it can compete with nitrate for the electrons from Fe⁰, as oxygen is also a strong oxidant. mdpi.commdpi.com This competition often leads to a lag period in nitrate reduction, during which oxygen is preferentially consumed. mdpi.comresearchgate.netdntb.gov.ua After the initial lag, the rate of nitrate reduction under oxic conditions is generally slower than under anoxic conditions. mdpi.comresearchgate.net For example, one study reported a nitrate reduction rate under oxic conditions that was almost four times slower than the rate under anoxic conditions. researchgate.net The presence of oxygen also affects the corrosion of Fe⁰, potentially leading to the formation of iron oxides on the surface that can passivate the iron and inhibit further reaction. mdpi.com

However, some studies have reported that the presence of DO can enhance nitrate reduction, possibly by producing more reactive reducing agents like dissolved Fe²⁺. mdpi.com Satisfactory denitrification results have been reported in some oxic systems, suggesting the role of oxygen is complex and may depend on other system parameters. mdpi.com

Zero-Valent Iron (Fe0) Mediated Nitrate Reduction Mechanisms

Role of Surface Oxide Layer Formation on Iron Reactivity

When iron comes into contact with concentrated nitric acid, its reactivity is significantly altered due to the formation of a passive surface layer. vedantu.comquora.com This phenomenon, known as passivation, involves the creation of a very thin, non-reactive film of insoluble metallic oxide on the iron's surface. vedantu.comquora.com This protective coating, identified as ferric oxide (Fe₂O₃) or magnetite (Fe₃O₄), effectively halts further chemical reaction between the acid and the bulk of the iron metal. vedantu.comquora.comechemi.com

Concentrated nitric acid acts as a potent oxidizing agent, converting the surface of the iron into this stable oxide layer. vedantu.comquora.com The formation of this reddish-brown film renders the chemically active metal inert and non-reactive. vedantu.com This passivation is critical in preventing the dissolution of iron in concentrated nitric acid, a behavior that contrasts with its reaction in dilute nitric acid, where it readily dissolves to form iron nitrate. quora.compilgaardelements.com The integrity of this oxide layer is crucial; it protects the underlying metal from further oxidation and corrosion. quora.comwikipedia.org Studies on zerovalent iron nanoparticles have also highlighted the formation of a protective iron oxide shell upon slow exposure to air, which helps stabilize the nanoparticles while retaining a degree of reactivity for processes like nitrate reduction. msu.ru

The stability and protective nature of this oxide layer are central to understanding the reactivity of iron in nitrate-rich, highly oxidizing environments. This passivation is not unique to iron; other metals like aluminum and chromium also exhibit similar behavior when exposed to concentrated nitric acid. quora.com

Nitrate Reactivity within Iron (Oxy)hydroxide Systems

The reactivity of nitrate within systems containing iron (oxy)hydroxides is a complex process governed by several factors, including the oxidation state of iron, pH, and the presence of other ions. figshare.comacs.org Iron (oxy)hydroxides are significant in environmental systems and can facilitate denitrification processes. acs.org

Recent research has demonstrated that interactions between nitrate and iron minerals are highly dependent on the specific chemical conditions of the system. acs.org Under anoxic (oxygen-deficient) conditions, the redox state of iron is a primary determinant of whether nitrate reduction will occur. figshare.comacs.org

Impact of Iron Redox State (Fe²⁺, Fe³⁺) on Reactivity

The oxidation state of iron (Fe²⁺ or Fe³⁺) plays a pivotal role in the reactivity of nitrate within iron (oxy)hydroxide systems. figshare.comacs.org In anoxic, alkaline environments containing 100% ferrous iron (Fe²⁺), a significant reduction of nitrate has been observed. acs.org In one study, approximately 20% of the initial nitrate concentration was reduced, which was accompanied by the oxidation of about 60% to 80% of the Fe(II)-hydroxides. acs.org The products of this redox reaction were identified as ammonia (B1221849)/ammonium (NH₃/NH₄⁺) and magnetite (Fe₃O₄). acs.org

Conversely, nitrate reduction does not proceed under several other conditions. Experiments conducted with 100% Fe²⁺ at a neutral pH of 6.5 showed no nitrate reduction. acs.org Similarly, systems containing either a 1:1 mixture of Fe²⁺ and Fe³⁺ or 100% ferric iron (Fe³⁺) did not exhibit nitrate reduction at any of the tested pH levels. acs.org This indicates that the presence of Fe³⁺ or a less alkaline environment inhibits the reduction of nitrate by ferrous iron. acs.org In systems where only Fe³⁺ is present, nitrate tends to remain in solution, suggesting that oxidizing environments are not conducive to nitrate removal through reduction or adsorption by iron minerals. researchgate.net

The table below summarizes the effect of the iron redox state on nitrate reduction based on experimental findings. acs.org

| Iron Redox State | pH Condition | Nitrate Reduction Observed |

| 100% Fe²⁺ | Alkaline (pH 9.5) | Yes |

| 100% Fe²⁺ | Neutral (pH 6.5) | No |

| 50% Fe²⁺ / 50% Fe³⁺ | All tested pHs | No |

| 100% Fe³⁺ | All tested pHs | No |

Influence of pH and Presence of Competing Anions (e.g., Phosphate)

The reactivity of nitrate in iron (oxy)hydroxide systems is significantly influenced by the solution's pH and the presence of competing anions, such as phosphate (B84403) (HPO₄²⁻). figshare.comacs.org As noted previously, nitrate reduction by Fe(II) occurs under alkaline conditions but is not observed at a more neutral pH of 6.5. acs.org This highlights the critical role of pH in mediating this redox reaction. acs.org